molecular formula C9H14OS3 B1245311 (Z)-Ajoene CAS No. 92285-00-2

(Z)-Ajoene

Cat. No. B1245311
CAS RN: 92285-00-2
M. Wt: 234.4 g/mol
InChI Key: IXELFRRANAOWSF-ALCCZGGFSA-N
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Description

(Z)-Ajoene is a natural compound found in garlic that has been shown to possess various biological activities. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antitumor Activity

  • Antimitotic and Microtubule-Interaction Properties : (Z)-Ajoene exhibits antiproliferative effects against human tumor cell lines and causes disassembly of the microtubule network in cells. It arrests cells in the G2/M phase of the cell cycle and inhibits tumor growth in mice models for sarcoma and hepatocarcinoma (Li et al., 2002).
  • Pro-apoptotic and Cell Cycle Blockage : this compound activates genes p53, p63, and p73, inducing pro-apoptotic effects and cell cycle blockage in various cell lines. It also shows activity against human cytomegalovirus spreading (Terrasson et al., 2007).

Neuroprotective Effects

  • Improvement of Memory Impairment : this compound shows inhibitory effects against scopolamine-induced memory impairment in mice and reduces acetylcholinesterase activity in the brain, suggesting potential applications in memory improvement and neuroprotection (Yamada et al., 2004).

Anticancer Mechanisms

  • Inhibition of Cancer Cell Growth : this compound is effective in repressing pancreatic cancer cell proliferation by inhibiting Gli signaling, suggesting potential as an anticancer agent (Lee et al., 2019).

Antiplatelet and Antithrombotic Effects

  • Inhibition of Platelet Aggregation : this compound is known to inhibit platelet aggregation and thrombus formation, which could be beneficial in preventing cardiovascular diseases (Apitz-Castro et al., 1992).

Antioxidant Functions

  • Radical Scavenging Effects : Studies show that this compound possesses significant antioxidant activities, including scavenging of hydroxyl radicals, which could be relevant in oxidative stress-related conditions (Naznin et al., 2010).

Antimicrobial Activity

  • Broad Spectrum Antimicrobial Effects : this compound demonstrates antimicrobial activities against a range of microorganisms, including gram-positive and gram-negative bacteria and yeasts (Yoshida et al., 1998).

Apoptosis Induction in Cancer Cells

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Zheng et al., 1998).

properties

IUPAC Name

(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELFRRANAOWSF-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSC=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSS/C=C\CS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318564
Record name (Z)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92285-00-2, 92285-01-3
Record name (Z)-Ajoene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92285-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ajoene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AJOENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ajoene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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